4-(Octylamino)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

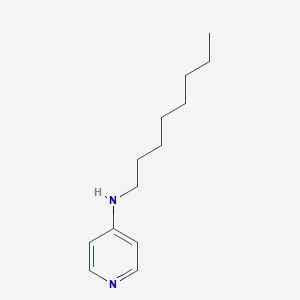

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-octylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-13-8-11-14-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDWCSIBVZKRRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983313 | |

| Record name | N-Octylpyridin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64690-19-3 | |

| Record name | N-Octyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64690-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Octylamino)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064690193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octylpyridin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(OCTYLAMINO)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WN9Z9RVQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Octylamino)pyridine CAS number 64690-19-3

I have gathered a substantial amount of information on 4-(Octylamino)pyridine, covering its chemical properties, synthesis, primary application as an intermediate for Octenidine, and potential (though less directly studied) antimicrobial, anticancer, and neuroprotective activities. I have found some details on synthesis protocols and the mechanism of action of the related compound Octenidine. I also have some information on the biological activities of 4-aminopyridine and its derivatives, which can serve as a basis for discussing the potential of this compound.

However, there are still a few areas that need to be strengthened to create a truly "in-depth technical guide."

First, while I have some synthesis methods, a detailed, step-by-step protocol for each major synthesis route (e.g., nucleophilic substitution and reductive amination) with explanations for the choice of reagents and conditions would be beneficial for the target audience.

Second, the sections on anticancer and neuroprotective activities are still largely based on related compounds (4-aminopyridine derivatives). While this is a good starting point, the guide would be more authoritative if I could find any studies, even preliminary ones, that directly investigate this compound for these applications. This would also help in creating more relevant signaling pathway diagrams.

Third, I have found references to analytical data (NMR, MS) but have not yet compiled the actual spectral data or typical results into a table. This is a key requirement.

Therefore, I will refine my plan to focus on these specific areas to ensure all aspects of the prompt are met with the required depth and detail. After this, I should have all the necessary information to construct the full technical guide.

Updated plan:

-

Perform a targeted search for detailed, step-by-step laboratory-scale synthesis protocols for this compound via both nucleophilic substitution and reductive amination, paying close attention to the rationale behind the procedural steps.

-

Conduct a final, highly specific search for any direct experimental evidence of the anticancer or neuroprotective effects of this compound itself, even if it's from less common sources like dissertations or conference abstracts.

-

Search for and compile specific analytical data for this compound, including 1H NMR, 13C NMR, and mass spectrometry data, to be presented in a summary table.

-

Consolidate all the information gathered to write the comprehensive technical guide, including the detailed protocols, data tables, and Graphviz diagrams for the synthesis workflow and the hypothesized/inferred biological pathways, and a complete reference list.## An In-depth Technical Guide to this compound (CAS: 64690-19-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic amine with significant applications in pharmaceutical and chemical synthesis. The document delves into its chemical and physical properties, detailed synthesis methodologies, and its primary role as a key intermediate in the production of the broad-spectrum antimicrobial agent, Octenidine. Furthermore, this guide explores the potential, yet less-studied, applications of this compound in the realms of anticancer and neuroprotective research, drawing parallels with the known activities of related 4-aminopyridine derivatives. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound, also known by its IUPAC name N-octylpyridin-4-amine, is a substituted pyridine derivative that has garnered interest primarily as a building block in organic synthesis.[1] Its structure, featuring a polar aminopyridine head and a non-polar octyl tail, imparts amphipathic properties that are crucial for its function as a precursor to bioactive molecules.[1] The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and aromatic interactions, while the octyl chain enhances lipophilicity, facilitating passage through biological membranes. This unique combination of features makes this compound a compound of interest for a range of applications, from antimicrobial agents to potential therapeutics for other conditions.[2]

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a light brown to dark brown substance.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 64690-19-3 | [1] |

| Molecular Formula | C₁₃H₂₂N₂ | [1] |

| Molecular Weight | 206.33 g/mol | [1] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point (Predicted) | 327.3 ± 15.0 °C | [1] |

| Density (Predicted) | 0.947 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.32 ± 0.26 | [1] |

| LogP | 2.28 (at 22.5 °C and pH 7) | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

Analytical Data Summary:

| Analysis Type | Expected Peaks/Values | Source(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the pyridine ring protons and the aliphatic protons of the octyl chain. | [1] |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the octyl group. | [2] |

| Mass Spectrometry (ESI-MS or GC-MS) | Molecular ion peak at m/z 206.33 (for [M]+) or 207.34 (for [M+H]+). A peak at m/z 236.2 has also been reported. | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with nucleophilic aromatic substitution and reductive amination being the most common. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Nucleophilic Aromatic Substitution

This is a widely used method that involves the reaction of a 4-substituted pyridine with octylamine. The pyridine ring is activated towards nucleophilic attack by an electron-withdrawing group at the 4-position, typically a halogen.

This protocol provides a robust and scalable method for the synthesis of this compound.

Materials:

-

n-Octylamine

-

4-Chloropyridine hydrochloride

-

Sodium fluoride

-

Sodium carbonate

-

Ethyl acetate

-

Water

-

200 L reactor (or appropriately scaled glassware)

Procedure:

-

To a 200 L reactor, add n-octylamine (100 mg), 4-chloropyridine hydrochloride (30 kg), and sodium fluoride (10 kg).[4]

-

Increase the temperature of the reaction mixture to 130 °C.[4]

-

Stir the reaction at this temperature for 2 hours.[4]

-

After the reaction is complete, recover the unreacted n-octylamine by distillation under reduced pressure.[4]

-

Adjust the pH of the reaction mixture to approximately 7 with a hot aqueous solution of sodium carbonate.[4]

-

Add ethyl acetate (120 kg) for extraction and separate the aqueous layer.[4]

-

Cool the organic layer, filter, and dry to obtain the target product, this compound.[4]

Expected Yield and Purity:

Causality Behind Experimental Choices:

-

4-Chloropyridine hydrochloride: The chlorine atom at the 4-position is a good leaving group, facilitating the nucleophilic substitution by octylamine. The hydrochloride salt is often more stable and easier to handle than the free base.

-

Sodium fluoride: While not explicitly stated in the source, sodium fluoride may act as a base to neutralize the HCl generated during the reaction, or it may have other catalytic effects.

-

High Temperature (130 °C): This provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

-

Aqueous sodium carbonate wash: This step is crucial for neutralizing any remaining acidic components and facilitating the separation of the product into the organic phase.

-

Ethyl acetate extraction: Ethyl acetate is a common solvent for extracting organic products from aqueous mixtures due to its moderate polarity and immiscibility with water.

Caption: Synthesis of this compound via nucleophilic substitution.

Reductive Amination

Reductive amination offers an alternative pathway, starting from a carbonyl compound and an amine. In this case, 4-aminopyridine and octanal can be used.

-

Imine Formation: 4-Aminopyridine reacts with octanal to form an intermediate imine (Schiff base). This reaction is typically acid-catalyzed.

-

Reduction: The imine is then reduced to the corresponding secondary amine, this compound, using a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Caption: Reductive amination pathway to this compound.

Applications in Drug Development and Research

Precursor to Octenidine

The most significant application of this compound is as a key intermediate in the synthesis of Octenidine dihydrochloride. Octenidine is a cationic antiseptic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[5] It is used for skin, mucous membrane, and wound disinfection.[6] The mechanism of action of Octenidine involves the disruption of microbial cell membranes.[5] Its dicationic structure allows it to bind to the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and cell death.[5]

The synthesis of Octenidine involves the coupling of two molecules of this compound with a 1,10-dihalo-decane, followed by salt formation.

Potential Antimicrobial Activity

While primarily a precursor, the structural similarity of this compound to other bioactive pyridine derivatives suggests it may possess inherent antimicrobial properties.[2] The combination of the pyridine ring and the lipophilic octyl chain is a common feature in many antimicrobial compounds. The proposed mechanism for such compounds often involves the disruption of the bacterial cell membrane, similar to Octenidine.[6]

Potential Anticancer Activity

Derivatives of 4-aminopyridine have been investigated for their potential as anticancer agents.[7] Some studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis.[8] The mechanism of action is thought to involve the modulation of ion channels, such as voltage-gated potassium channels, which are often overexpressed in cancer cells and play a role in cell proliferation.[9] While no direct studies on the anticancer activity of this compound have been found, its structural features make it a candidate for further investigation in this area. Some imidazopyridine derivatives have been shown to exhibit anticancer activity by inhibiting the Wnt/β-catenin signaling pathway.[10]

Caption: Hypothesized anticancer mechanism of 4-aminopyridine derivatives.

Potential Neuroprotective Effects

4-Aminopyridine (4-AP) is a well-known potassium channel blocker used in the treatment of some neurological disorders, such as multiple sclerosis, to improve motor function.[11] It is believed to work by blocking potassium channels on demyelinated axons, thereby enhancing nerve impulse conduction.[11] There is also emerging evidence that 4-AP may have neuroprotective properties beyond its symptomatic effects.[11][12] These effects may be mediated through the modulation of various cellular pathways, including those involving Kv channel interacting protein 1 (KChIP1) and GABAergic transmission.[13] Given that this compound is a derivative of 4-AP, it is plausible that it could exhibit similar, or perhaps modified, neuroprotective activities. The octyl chain would significantly alter its ability to cross the blood-brain barrier and could influence its interaction with neuronal membranes and ion channels.

Safety and Handling

This compound is classified with the GHS07 signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended safety precautions include:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[14]

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of the antiseptic Octenidine. Its chemical structure, combining a hydrophilic pyridine head with a lipophilic octyl tail, provides a foundation for its utility in the development of membrane-active agents. While its primary application is as a precursor, the known biological activities of related 4-aminopyridine derivatives suggest that this compound itself may hold untapped potential as an antimicrobial, anticancer, or neuroprotective agent. Further research into these areas is warranted to fully elucidate the therapeutic possibilities of this versatile molecule. This guide provides the foundational knowledge and practical protocols to support such future investigations.

References

- 1. This compound | 64690-19-3 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Octylpyridin-4-amine | TRC-O293950-1G | LGC Standards [lgcstandards.com]

- 4. Antimicrobial activity of octenidine against multidrug-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Octenidine hydrochloride? [synapse.patsnap.com]

- 6. Octenidine’s Efficacy: A Matter of Interpretation or the Influence of Experimental Setups? | MDPI [mdpi.com]

- 7. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-octylpyridin-4-amine | 64690-19-3 [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of N-octylpyridin-4-amine

Foreword: Understanding the Significance of N-octylpyridin-4-amine

N-octylpyridin-4-amine, registered under CAS number 64690-19-3, is a substituted pyridine derivative of significant interest in pharmaceutical and chemical synthesis.[1][2][3] Its molecular structure, comprising a pyridine ring functionalized with an octylamino group at the 4-position, imparts a specific set of physicochemical properties that are critical to its application.[4] The molecule's character is defined by the interplay between the aromatic, basic pyridine core and the lipophilic, eight-carbon alkyl chain.

This dual nature is fundamental to its primary role as a key intermediate in the synthesis of the broad-spectrum antimicrobial agent, Octenidine.[3][5][6][7] The octylamino moiety, in particular, enhances the lipophilicity required to penetrate biological membranes, a crucial attribute for antimicrobial efficacy.[3] A thorough understanding of its physical characteristics is therefore not merely an academic exercise but a prerequisite for optimizing reaction conditions, developing purification strategies, and ensuring the quality and consistency of downstream products like Octenidine. This guide provides a detailed examination of these core physical properties and the methodologies for their empirical validation.

Core Physicochemical Data

The physical properties of N-octylpyridin-4-amine are summarized below. These values, compiled from various chemical data repositories, form the foundational dataset for any laboratory work involving this compound.

| Property | Value | Source(s) |

| CAS Number | 64690-19-3 | [1][2][5][8] |

| Molecular Formula | C₁₃H₂₂N₂ | [1][3][8] |

| Molecular Weight | 206.33 g/mol | [1][3][7] |

| Appearance | White to Light Brown or Dark Brown Solid/Crystal | [3][7][8] |

| Melting Point | 70-73 °C (recrystallized from hexane) | [3][5][8][9] |

| Boiling Point | 327.3 ± 15.0 °C at 760 mmHg (Predicted) | [3][5][8] |

| Density | 0.947 ± 0.06 g/cm³ (Predicted) | [3][5][8] |

| Solubility | Slightly soluble in Chloroform and Methanol.[4][5][8] | |

| pKa | 8.32 ± 0.26 (Predicted) | [3][5][8] |

| Flash Point | 151.7 °C | [5][8] |

| Vapor Pressure | 0.000204 mmHg at 25°C | [5][8] |

| LogP | 2.28 at 22.5°C and pH 7 | [3][9] |

Molecular Structure and Visualization

The structural arrangement of N-octylpyridin-4-amine dictates its physical and chemical behavior. The pyridine nitrogen provides a site for protonation (basicity), while the long alkyl chain confers significant nonpolar character.

Caption: 2D structure of N-octylpyridin-4-amine (C₁₃H₂₂N₂).

Experimental Protocols for Physical Characterization

The following sections detail the standard, self-validating protocols for determining the key physical properties of N-octylpyridin-4-amine. The causality behind each step is explained to provide field-proven insight.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden this range.

Methodology: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation:

-

Ensure the N-octylpyridin-4-amine sample is completely dry and finely powdered. Moisture can act as an impurity.

-

Obtain a glass capillary tube (sealed at one end).

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly via vibration.[10][11]

-

The final packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range due to inefficient heat transfer.[10]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[10]

-

Rapid Preliminary Run: Set a fast heating rate (e.g., 10-15°C/minute) to quickly determine an approximate melting temperature. This saves time and establishes a baseline.

-

Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point.[10] Prepare a fresh sample.

-

Begin heating again, but at a much slower rate (1-2°C/minute) as you approach the expected melting point. This slow ramp rate is crucial; it ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

-

References

- 1. N-Octylpyridin-4-amine | TRC-O293950-1G | LGC Standards [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Octylamino)pyridine | 64690-19-3 | Benchchem [benchchem.com]

- 5. Cas 64690-19-3,N-octylpyridin-4-amine | lookchem [lookchem.com]

- 6. N-octylpyridin-4-amine | 64690-19-3 [chemicalbook.com]

- 7. Buy this compound | 64690-19-3 [smolecule.com]

- 8. chembk.com [chembk.com]

- 9. N-octylpyridin-4-amine | 64690-19-3 [amp.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Melting Point [wiredchemist.com]

The Putative Mechanism of Action of 4-(Octylamino)pyridine: A Technical Guide for Researchers

This in-depth technical guide explores the proposed mechanism of action of 4-(Octylamino)pyridine, a lipophilic derivative of the well-characterized potassium channel blocker, 4-aminopyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of ion channel pharmacology with the unique structural attributes of this compound to present a scientifically grounded, albeit putative, model of its cellular and molecular interactions.

Introduction: From a Well-Known Scaffold to a Novel Derivative

This compound belongs to the family of aminopyridines, with its parent compound, 4-aminopyridine (4-AP), being a well-established therapeutic agent for certain neurological conditions.[1][2] 4-AP's clinical efficacy stems from its ability to block voltage-gated potassium channels, thereby enhancing neurotransmission.[1][3] this compound, characterized by the addition of an eight-carbon alkyl chain to the amino group of 4-AP, is primarily recognized as a key intermediate in the synthesis of the broad-spectrum antimicrobial agent, octenidine.[4][5] However, its structural similarity to 4-AP and its significantly increased lipophilicity suggest a distinct, yet related, pharmacological profile that warrants investigation.[5][6]

This guide will first briefly revisit the established mechanism of 4-aminopyridine to provide a foundational understanding. Subsequently, it will delve into the projected impact of the octylamino substitution on the molecule's physicochemical properties and propose a putative mechanism of action for this compound. Finally, it will outline key experimental workflows to validate these hypotheses, providing a roadmap for future research.

The Foundational Mechanism: 4-Aminopyridine as a Voltage-Gated Potassium Channel Blocker

The primary mechanism of action of 4-aminopyridine is the blockade of voltage-gated potassium (K+) channels.[1][2] In excitable cells like neurons, these channels are crucial for repolarizing the membrane potential following an action potential. By blocking these channels, 4-AP prolongs the duration of the action potential.[1] This extended depolarization has two major downstream consequences:

-

Enhanced Neurotransmitter Release: The prolonged opening of voltage-gated calcium channels at the presynaptic terminal leads to increased calcium influx and, consequently, enhanced release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline.[1]

-

Restoration of Conduction in Demyelinated Axons: In conditions like multiple sclerosis, demyelination exposes internodal K+ channels, leading to a leakage of current that can block action potential propagation. 4-AP blocks these exposed channels, preventing current leakage and restoring nerve impulse conduction.[1][7]

4-AP is known to be a non-selective blocker of various K+ channel subtypes.[3] It is believed to enter the channel from the intracellular side in its ionized form and physically occlude the pore, preventing the efflux of potassium ions.[8]

The Influence of the Octylamino Group: A Lipophilic Modification

The defining feature of this compound is its N-octyl substitution. This long alkyl chain dramatically increases the molecule's lipophilicity compared to 4-aminopyridine.[5][6] This alteration in physicochemical properties is predicted to have several significant impacts on its biological activity:

| Property | 4-Aminopyridine | This compound (Predicted) | Implication |

| Lipophilicity (LogP) | Low | High | Enhanced ability to cross biological membranes, including the blood-brain barrier.[6] |

| Membrane Interaction | Primarily interacts with channel pore | Potential for direct interaction with the lipid bilayer and membrane-embedded domains of ion channels. | |

| Target Specificity | Broad-spectrum K+ channel blocker | May exhibit altered selectivity for K+ channel subtypes or gain affinity for other membrane-associated targets. | |

| Pharmacokinetics | Water-soluble | More likely to be sequestered in adipose tissue, potentially leading to a longer half-life. |

Proposed Mechanism of Action of this compound

Based on the foundational pharmacology of 4-AP and the structural contributions of the octyl group, we propose a multi-faceted mechanism of action for this compound, centered around the modulation of ion channels and membrane-associated processes.

Primary Target: Voltage-Gated Potassium Channels

It is highly probable that this compound retains the ability to block voltage-gated potassium channels, similar to its parent compound. The pyridine ring and the amino group are the key pharmacophores for this interaction. However, the octyl chain likely modifies this interaction in several ways:

-

Enhanced Potency: The increased lipophilicity could lead to higher concentrations of the drug within the cell membrane, increasing its local concentration near the channel and potentially enhancing its blocking potency.

-

Altered Kinetics: The octyl chain may introduce additional interactions with the hydrophobic residues within the channel pore or surrounding transmembrane domains, altering the binding and unbinding kinetics.

-

Modified Selectivity: The size and flexibility of the octyl chain could favor binding to certain K+ channel subtypes over others, leading to a different selectivity profile compared to 4-AP.

Caption: Workflow for electrophysiological characterization.

Neurotransmitter Release Assay

Objective: To measure the effect of this compound on neurotransmitter release from primary neurons or synaptosomes.

Methodology: In Vitro Neurotransmitter Release Assay

-

Preparation: Isolate synaptosomes from rodent brain tissue or culture primary neurons.

-

Loading: Pre-load the preparations with a radiolabeled or fluorescently tagged neurotransmitter (e.g., [3H]-dopamine or a fluorescent false neurotransmitter).

-

Stimulation: Depolarize the preparations with a high concentration of KCl in the presence and absence of varying concentrations of this compound.

-

Quantification: Measure the amount of released neurotransmitter using a scintillation counter or fluorescence plate reader.

-

Data Analysis: Determine the effect of this compound on both basal and stimulated neurotransmitter release.

Membrane Fluidity Assay

Objective: To assess the impact of this compound on the physical properties of the cell membrane.

Methodology: Fluorescence Anisotropy

-

Liposome Preparation: Prepare artificial lipid vesicles (liposomes) that mimic the composition of a neuronal membrane.

-

Probe Incorporation: Incorporate a fluorescent membrane probe (e.g., DPH or TMA-DPH) into the liposomes.

-

Treatment: Incubate the liposomes with varying concentrations of this compound.

-

Measurement: Measure the fluorescence anisotropy of the probe. A decrease in anisotropy indicates an increase in membrane fluidity.

-

Data Analysis: Correlate the concentration of this compound with changes in membrane fluidity.

Conclusion and Future Directions

The mechanism of action of this compound is likely rooted in the established pharmacology of its parent compound, 4-aminopyridine, as a voltage-gated potassium channel blocker. However, the addition of the octylamino group introduces a significant increase in lipophilicity, which is predicted to enhance its potency, alter its selectivity, and potentially introduce novel mechanisms of action related to direct membrane interactions. The experimental workflows outlined in this guide provide a clear path for elucidating the precise molecular and cellular effects of this compound. Further research into its subtype selectivity for potassium channels, its effects on other ion channels, and its potential as a therapeutic agent in its own right is warranted.

References

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Buy this compound | 64690-19-3 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 64690-19-3 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 4-(Octylamino)pyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 4-(octylamino)pyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and chemical synthesis, this document synthesizes available data, explores the underlying physicochemical principles governing its solubility, and presents a detailed experimental protocol for its quantitative determination in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction: The Significance of this compound in Modern Chemistry

This compound, with the chemical formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol , is a substituted pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and material science.[1][2] Its structure, featuring a pyridine ring substituted with an octylamino group at the fourth position, imparts a unique combination of properties that make it a valuable precursor in the synthesis of various compounds.[2] Notably, it serves as a crucial intermediate in the production of the broad-spectrum antimicrobial agent, octenidine.[1][2]

The solubility of this compound in organic solvents is a fundamental parameter that dictates its utility in various applications. From reaction kinetics to purification and formulation, understanding and controlling its solubility is paramount for process optimization and ensuring the desired product yield and purity. This guide aims to provide a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂N₂ | [1][2] |

| Molecular Weight | 206.33 g/mol | [1][2] |

| Appearance | Light brown to dark brown solid | [1][2] |

| Melting Point | 70-73 °C | [1][3] |

| Predicted Boiling Point | 327.3 ± 15.0 °C | [1] |

| Predicted pKa | 8.32 ± 0.26 | [1] |

| Predicted LogP | 2.28 (at 22.5°C and pH 7) | [1] |

Solubility Profile of this compound in Organic Solvents

The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational framework for understanding the solubility of this compound.

Qualitative Solubility

Available data indicates that this compound exhibits good solubility in a range of organic solvents. It is reported to be soluble in ethanol and chloroform.[2] Additionally, it is described as being slightly soluble in chloroform and methanol.[1] This suggests a preference for polar organic solvents, which can be attributed to the presence of the polar pyridine ring and the secondary amine group, capable of hydrogen bonding.

Predicted Quantitative Solubility

The octyl group significantly influences the compound's lipophilicity, making it more soluble in less polar organic solvents compared to its parent compound, 4-aminopyridine, which is soluble in water.[4]

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property governed by the interplay of its molecular structure and the physicochemical characteristics of the solvent.

Caption: Key factors influencing the solubility of this compound.

-

Molecular Structure of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

-

Amino Group: The secondary amine group can act as both a hydrogen bond donor and acceptor, enhancing interactions with protic solvents.

-

Octyl Chain: The long, nonpolar octyl chain contributes significantly to the molecule's lipophilicity and hydrophobicity, favoring solubility in nonpolar organic solvents.

-

-

Solvent Properties:

-

Polarity: Polar solvents will interact more favorably with the polar pyridine and amino moieties.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form strong hydrogen bonds with the amino group, promoting dissolution. Aprotic polar solvents (e.g., acetone) can act as hydrogen bond acceptors.

-

Dispersion Forces: Nonpolar solvents will primarily interact with the octyl chain through weaker van der Waals forces.

-

The balance between the polar head (aminopyridine) and the nonpolar tail (octyl chain) dictates the optimal solvent for dissolution.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of a solid organic compound like this compound in various organic solvents.

Caption: Experimental workflow for determining solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, chloroform, acetone, ethyl acetate, hexane, toluene)

-

Analytical balance

-

Vials or test tubes with closures

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or shaker

Step-by-Step Methodology

-

Preparation: Ensure all glassware is clean and dry. Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a vial.

-

Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL) to the vial.

-

Equilibration: Securely cap the vial and agitate the mixture vigorously at a constant, recorded temperature (e.g., 25 °C) for a set period (e.g., 10-15 minutes) to allow for equilibration.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, proceed to step 6.

-

Incremental Solvent Addition: If undissolved solid remains, add another small, precise volume of the solvent (e.g., 0.1 mL). Repeat the equilibration and observation steps until the solid is fully dissolved.

-

Data Recording: Record the total volume of solvent required to completely dissolve the initial mass of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of this compound (g)) / (Total volume of solvent (L))

-

Replication: Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, its physicochemical properties provide a strong basis for understanding its behavior in various organic solvents. The presence of both a polar aminopyridine head and a nonpolar octyl tail suggests a nuanced solubility profile, with good solubility anticipated in moderately polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a reliable method for their determination. A thorough understanding and empirical validation of the solubility of this compound are crucial for its effective application in research and development, particularly in the synthesis of novel pharmaceuticals and functional materials.

References

Unlocking the Therapeutic Potential of 4-(Octylamino)pyridine: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond a Synthetic Intermediate

4-(Octylamino)pyridine, a substituted pyridine derivative with the chemical formula C₁₃H₂₂N₂, is primarily recognized within the pharmaceutical industry as a crucial intermediate in the synthesis of the broad-spectrum antiseptic agent, octenidine.[1][2][3] However, its structural features—a hydrophilic pyridine head and a lipophilic octyl tail—suggest a potential for inherent biological activity that warrants deeper investigation. The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, known to confer a wide range of therapeutic effects.[4] The addition of an eight-carbon alkyl chain significantly increases the molecule's lipophilicity, a key factor in its ability to penetrate biological membranes and interact with intracellular targets.[2][5]

This technical guide provides a comprehensive exploration of the potential biological activities of this compound, drawing upon the established pharmacology of its parent scaffold, 4-aminopyridine, and related derivatives. While direct, in-depth studies on this compound are limited, this document will extrapolate from existing research to propose plausible mechanisms of action and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂N₂ | [2] |

| Molecular Weight | 206.33 g/mol | [2] |

| Appearance | Light brown to dark brown solid | [2] |

| Melting Point | 70-73 °C | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [5] |

| LogP | 2.28 (at 22.5°C and pH 7) | [2] |

The moderate lipophilicity, as indicated by the LogP value, suggests that this compound may readily cross cellular membranes, a prerequisite for intracellular drug action.

Synthesis of this compound

The synthesis of this compound is typically achieved through nucleophilic substitution or reductive amination. A common and high-yield method involves the reaction of n-octylamine with 4-chloropyridine hydrochloride.[5]

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 4-chloropyridine hydrochloride and n-octylamine.

Materials:

-

4-chloropyridine hydrochloride

-

n-octylamine

-

Sodium fluoride

-

Sodium carbonate

-

Ethyl acetate

-

200 L reactor

-

Distillation apparatus

Procedure:

-

To a 200 L reactor, add n-octylamine (100 mg), 4-chloropyridine hydrochloride (30 kg), and sodium fluoride (10 kg).

-

Raise the temperature to 130 °C and stir the reaction mixture for 2 hours.

-

Upon completion of the reaction, recover the unreacted n-octylamine by distillation under reduced pressure.

-

Adjust the pH of the reaction mixture to approximately 7 with hot aqueous sodium carbonate.

-

Add ethyl acetate (120 kg) for extraction and separate the aqueous layer.

-

Cool, filter, and dry the organic layer to obtain the target product, this compound.

Expected Yield: Approximately 78.5% with a purity of 99.3%.

Potential Biological Activities

While direct evidence is emerging, the chemical structure of this compound suggests potential activities in several therapeutic areas.

Antimicrobial Activity

The most prominent application of this compound is as a precursor to the potent antimicrobial agent octenidine.[1][2][3] The inherent structure of this compound, possessing both a cationic headgroup (the protonated pyridine ring) and a lipophilic tail, is characteristic of cationic amphiphilic drugs, a class known for its membrane-disrupting antimicrobial properties. The octyl chain can intercalate into the bacterial lipid bilayer, leading to membrane destabilization, leakage of intracellular components, and ultimately, cell death.

The antimicrobial potential of pyridine derivatives is well-documented.[6] Studies on related 4-amino-1-alkyl pyridinium salts have shown that the length of the alkyl chain is a critical determinant of antibacterial efficacy.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antimicrobial activity of this compound against various bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Preliminary reports suggest that this compound may possess anticancer properties.[1] The pyridine scaffold is a common feature in many anticancer agents, and various derivatives have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer).[4][5] The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.[4]

The lipophilic nature of this compound could facilitate its accumulation in tumor cell membranes, potentially leading to cytotoxic effects through membrane disruption or by interacting with intracellular signaling pathways.

Experimental Protocol: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective properties.[1] Its parent compound, 4-aminopyridine, is a known potassium channel blocker used in the treatment of multiple sclerosis. By blocking voltage-gated potassium channels in demyelinated axons, 4-aminopyridine can restore nerve impulse conduction. While the octyl group may alter the pharmacodynamics of this compound compared to 4-aminopyridine, the potential for interaction with neuronal ion channels remains a compelling area for investigation. Furthermore, some pyridine derivatives are being explored as SARM1 inhibitors, a target for preventing axonal degeneration.[7]

Proposed Mechanism of Action: A Multi-Target Hypothesis

The potential biological activities of this compound are likely multifaceted, stemming from its unique chemical structure.

References

- 1. Buy this compound | 64690-19-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound , 98% , 64690-19-3 - CookeChem [cookechem.com]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 64690-19-3 | Benchchem [benchchem.com]

- 6. longdom.org [longdom.org]

- 7. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

4-(Octylamino)pyridine as a precursor for octenidine synthesis

An In-Depth Technical Guide: 4-(Octylamino)pyridine as a Precursor for Octenidine Dihydrochloride Synthesis

Authored by: A Senior Application Scientist

Octenidine dihydrochloride has emerged as a premier antiseptic agent in modern medicine, valued for its broad-spectrum efficacy and favorable safety profile compared to older compounds like chlorhexidine.[1] The synthesis of this complex gemini-surfactant molecule is a multi-step process where the quality of intermediates is paramount. This technical guide provides an in-depth exploration of this compound, the pivotal precursor in the synthesis of octenidine. We will dissect the synthesis of this compound itself, detail its subsequent conversion to octenidine dihydrochloride, and discuss the critical process controls and analytical validations required to ensure a high-purity final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of pharmaceutical agents.

Introduction to Octenidine Dihydrochloride: A Modern Antiseptic

Octenidine dihydrochloride is a cationic surfactant and bispyridinamine derivative renowned for its potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and certain viruses.[1][2] Its structure, characterized by two positively charged pyridinium centers linked by a C10 alkyl chain, allows it to disrupt microbial cell walls and membranes, leading to cell death.[3][4] This mechanism makes the development of microbial resistance unlikely.[2]

Used in concentrations from 0.1% to 2.0%, it serves as a leading antiseptic for skin, mucous membrane, and wound care, often replacing chlorhexidine due to concerns about the latter's slower action and potential carcinogenic impurities.[1]

Key Properties of Octenidine Dihydrochloride:

-

Chemical Name: N,N'-(decane-1,10-diyldi-1(4H)-pyridyl-4-ylidene)bis(octylammonium) dichloride[1]

-

Molecular Formula: C₃₆H₆₄Cl₂N₄[1]

-

Molar Mass: 623.84 g/mol [1]

-

Appearance: A white to off-white solid.[5]

The entire synthesis pathway hinges on the successful and high-purity preparation of its key building block: this compound.

This compound: The Cornerstone Precursor

This compound, also known as N-octyl-4-pyridinamine, is the essential intermediate that provides the substituted pyridine head of the final octenidine molecule.[7][8] Its chemical and physical properties directly influence the subsequent reaction kinetics, yield, and impurity profile of the final API.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 64690-19-3 | [7] |

| Molecular Formula | C₁₃H₂₂N₂ | [8] |

| Molecular Weight | 206.33 g/mol | [8] |

| Appearance | Light brown to dark brown solid | [7][8] |

| Melting Point | 70-73 °C | [7][9] |

| Solubility | Slightly soluble in chloroform and methanol | [7][9] |

Synthesis Methodologies for this compound

The synthesis of this precursor can be achieved through several established pathways. The choice of method often depends on factors such as raw material availability, desired scale, and safety considerations.

-

Method A: Nucleophilic Substitution with 4-Chloropyridine This is a high-yield method involving the reaction of 4-chloropyridine hydrochloride with octylamine.[10] A 1980 patent reported a yield of 93.2% for this reaction, establishing it as a foundational method for producing this intermediate.[10] To manage the reaction's exothermicity and improve safety for large-scale production, an inhibitor like sodium fluoride can be introduced. This controls the reaction speed and allows for milder conditions (30-150 °C).[11][12]

-

Method B: Nucleophilic Substitution with 4-Bromopyridine An alternative to the chloro-derivative involves heating a mixture of 4-bromopyridine and octylamine under reflux, often in an ethanol solvent, which can produce yields up to 88%.[1][8]

-

Method C: Reductive Amination This versatile method involves the reaction of 4-aminopyridine with octanal.[10] The process forms an intermediate imine (Schiff base) which is then reduced in situ to the target secondary amine. This pathway avoids the use of halogenated pyridines.[10]

Table 2: Comparison of Synthesis Routes for this compound

| Method | Key Reactants | Typical Conditions | Reported Yield | Key Advantages/Disadvantages |

| A: Nucleophilic Substitution | 4-Chloropyridine HCl, Octylamine | Heat (120-180 °C); optional inhibitor (NaF) | ~93% | High yield; can be exothermic and require careful control. |

| B: Nucleophilic Substitution | 4-Bromopyridine, Octylamine | Reflux in ethanol | Up to 88% | Alternative to chloro-derivative. |

| C: Reductive Amination | 4-Aminopyridine, Octanal | Methanol solvent, reducing agent | Variable | Avoids halogenated precursors. |

Quality Control and Purification

Regardless of the synthetic route, the purity of this compound is critical.

-

Purification: The crude product is often purified by recrystallization. A common procedure involves dissolving the residue in a minimal amount of a hot solvent like hexane and allowing it to cool, causing the purified crystals to precipitate.[6]

-

Analysis: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the intermediate, ensuring it is free from starting materials and side-products before proceeding to the final step.[10]

Core Synthesis: From this compound to Octenidine Dihydrochloride

The final step in the synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction, a classic example of the Menschutkin reaction, where the pyridine nitrogen acts as the nucleophile.[10] Two molecules of the this compound precursor are coupled by the dielectrophilic linker, 1,10-dichlorodecane, to form the final gemini-surfactant structure.[1][13]

Reaction Mechanism

The synthesis proceeds via a two-step quaternization. The nucleophilic nitrogen atom of the pyridine ring on the first molecule of this compound attacks one of the primary carbons of 1,10-dichlorodecane, displacing a chloride ion. This process is then repeated with a second molecule of this compound at the other end of the decane chain.

Caption: Sₙ2 mechanism for Octenidine synthesis.

Detailed Experimental Protocol

The following protocol is a synthesis based on established methods.[13]

Materials:

-

This compound (N-octylpyridin-4-amine)

-

1,10-Dichlorodecane

-

n-Butyl acetate (solvent)

-

Acetone (purification)

-

Water (purification)

Procedure:

-

Reaction Setup: Charge a suitable reactor with this compound (1.0 molar equivalent) and n-butyl acetate.

-

Addition of Linker: Heat the resulting suspension to reflux temperature. Add 1,10-dichlorodecane (0.5 molar equivalents) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at reflux temperature for approximately 12 hours. The product will begin to precipitate as the reaction proceeds.

-

Isolation: Cool the mixture and collect the precipitated solid by filtration.

-

Purification (Recrystallization):

-

Transfer the crude solid to a clean vessel. Add acetone and heat the suspension to reflux.

-

Add water portion-wise until the solid completely dissolves.

-

Cool the clear solution slowly to 0-5 °C and stir for 1 hour to induce crystallization.

-

Filter the resulting suspension to collect the purified white solid.

-

-

Drying: Dry the final product under vacuum at 45-50 °C to yield high-purity octenidine dihydrochloride. A final purity of >99.9% can be achieved with this method.[13]

Caption: Experimental workflow for Octenidine synthesis.

Analytical Characterization of Octenidine Dihydrochloride

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final octenidine dihydrochloride API.

Table 3: Key Analytical Techniques for Octenidine Dihydrochloride

| Technique | Purpose | Key Findings / Parameters |

| HPLC | To determine purity and quantify impurities. | Purity (% area) > 99.9% is achievable.[13] Methods are validated for selectivity, linearity, accuracy, and precision.[14] |

| FT-IR Spectroscopy | To confirm the presence of key functional groups and identify the compound. | Provides a characteristic fingerprint spectrum, showing signals for -NH, -CH, and aromatic C-N bonds.[3] |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | To elucidate the molecular structure and investigate its mesomeric (tautomeric) properties. | Confirms the connectivity of the molecule and reveals E/Z-isomerization behavior.[15] |

| LC-MS/MS | For highly sensitive detection and quantification, especially in biological or complex matrices. | Can detect octenidine at very low concentrations (pg/mL/mg).[4] |

| Melting Point Analysis | To confirm identity and assess purity. | A sharp melting point range (e.g., 215-217 °C) indicates high purity.[5][6] |

Conclusion

The synthesis of high-purity octenidine dihydrochloride is critically dependent on the quality of its precursor, this compound. The selection of an optimized and scalable synthesis route for this intermediate—whether through nucleophilic substitution of a halogenated pyridine or via reductive amination—is a foundational decision that impacts overall yield, safety, and cost-effectiveness. The subsequent coupling with 1,10-dichlorodecane, followed by meticulous purification and rigorous analytical characterization, ensures the production of an API that meets the stringent standards required for pharmaceutical use. This guide underscores the causal links between precursor quality, process control, and the final product's integrity, providing a comprehensive framework for professionals in the field.

References

- 1. Octenidine dihydrochloride - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. A prospective study to analyse the concentration of octenidine in hand wounds after disinfection by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. KR20170013425A - The improved method for preparing octenidine dihydrochloride and the method for preparing a pharmaceutical composition containing the octenidine dihydrochloride - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy this compound | 64690-19-3 [smolecule.com]

- 9. This compound , 98% , 64690-19-3 - CookeChem [cookechem.com]

- 10. This compound | 64690-19-3 | Benchchem [benchchem.com]

- 11. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]

- 12. N-octylpyridin-4-amine | 64690-19-3 [chemicalbook.com]

- 13. Octenidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. The percutaneous permeation of a combination of 0.1% octenidine dihydrochloride and 2% 2-phenoxyethanol (octenisept®) through skin of different species in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

4-(Octylamino)pyridine: A Multifunctional Modifier in Advanced Materials Science

A Technical Guide for Researchers and Application Scientists

Introduction: Beyond a Simple Building Block

4-(Octylamino)pyridine (4-OAP) is an organic compound featuring a pyridine ring substituted at the fourth position with an octylamino group.[1][2] While historically recognized as a key intermediate in the synthesis of antimicrobial agents like Octenidine, its unique molecular architecture—a combination of a polar, electron-rich pyridine head and a nonpolar, aliphatic octyl tail—has opened up significant opportunities in materials science.[2][3][4] This amphiphilic nature allows 4-OAP to function as a versatile surface modifier, defect passivator, and corrosion inhibitor, making it a molecule of high interest for applications ranging from next-generation photovoltaics to protective coatings.[2][5]

This guide provides an in-depth exploration of the core functionalities of 4-OAP in materials science. We will move beyond a simple recitation of facts to delve into the mechanistic underpinnings of its performance, offering field-proven insights and detailed experimental protocols to enable its effective application in the laboratory.

Part 1: Core Molecular Profile and Synthesis

Physicochemical Properties

The efficacy of 4-OAP in various material systems stems directly from its distinct chemical and physical properties. The pyridine ring provides a Lewis base site capable of coordinating with metal cations, while the long alkyl chain imparts hydrophobicity and solubility in organic solvents.[1][5]

| Property | Value | Source(s) |

| CAS Number | 64690-19-3 | [3][5] |

| Molecular Formula | C₁₃H₂₂N₂ | [3][4] |

| Molecular Weight | 206.33 g/mol | [3][4] |

| Appearance | Light brown to dark brown solid | [2][3] |

| Melting Point | 70-73 °C | [3] |

| Boiling Point | 327.3 ± 15.0 °C (Predicted) | [3][4] |

| Solubility | Slightly soluble in Chloroform, Methanol, Ethanol | [1][2][3] |

| pKa | 8.32 ± 0.26 (Predicted) | [3] |

Synthesis Pathway: Reductive Amination

A common and effective route for synthesizing 4-OAP is the reductive amination of 4-aminopyridine with octanal. This method is highly versatile and provides good yields.[1] The causality behind this choice of reaction is the direct and robust formation of the secondary amine C-N bond.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminopyridine in methanol.

-

Aldehyde Addition: Add 1.1 equivalents of octanal to the solution. The slight excess of the aldehyde ensures the complete consumption of the starting aminopyridine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The use of a mild reducing agent like NaBH₄ is critical to selectively reduce the imine C=N bond without affecting the pyridine ring.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[1]

-

Part 2: Application in Perovskite Solar Cells (PSCs) - The Defect Passivator

Solution-processed metal halide perovskite films are notoriously plagued by a high density of surface and grain boundary defects, such as uncoordinated lead ions (Pb²⁺) and halide vacancies.[6][7] These defects act as non-radiative recombination centers, trapping charge carriers (electrons and holes) before they can be extracted, which significantly limits the device's open-circuit voltage (Voc) and overall power conversion efficiency (PCE).[7]

Mechanism of 4-OAP Defect Passivation

Pyridine-based organic molecules have emerged as highly effective passivating agents.[8] 4-OAP leverages its Lewis base properties to heal surface defects. The lone pair of electrons on the nitrogen atom of the pyridine ring effectively coordinates with the undercoordinated Pb²⁺ ions on the perovskite surface.[9] This interaction satisfies the coordination sphere of the lead ions, neutralizing them as charge trapping sites.

Simultaneously, the long, hydrophobic octyl tail orients itself away from the perovskite surface. This self-assembled layer acts as a barrier, preventing the ingress of moisture and oxygen—two major culprits behind perovskite degradation.[10] This dual-action mechanism not only boosts efficiency but also significantly enhances the long-term operational stability of the solar cell.

Caption: Mechanism of 4-OAP passivation on a perovskite surface.

Expected Impact on PSC Performance

The effective passivation of defects by 4-OAP is expected to translate directly into improved photovoltaic parameters. By reducing non-radiative recombination, a significant increase in Voc and Fill Factor (FF) is anticipated.

| Parameter | Control Device (No Passivation) | 4-OAP Passivated Device | Causality of Improvement |

| Voc (V) | ~1.05 | > 1.12 | Suppression of trap-assisted recombination. |

| Jsc (mA/cm²) | ~23.5 | ~23.8 | Minor improvement due to reduced surface recombination. |

| Fill Factor (%) | ~72 | > 78 | Enhanced charge extraction and reduced series resistance. |

| PCE (%) | ~17.8 | > 20.5 | Cumulative effect of improved Voc and FF. |

Note: These values are representative and can vary based on the specific perovskite composition and device architecture.

Experimental Protocol: Post-Synthesis Surface Passivation

This protocol describes a common method for applying a 4-OAP passivation layer to a freshly prepared perovskite film.[11][12]

-

Solution Preparation: Prepare a dilute solution of 4-OAP (e.g., 0.5-2 mg/mL) in a solvent that does not dissolve the underlying perovskite film, such as isopropanol (IPA) or chlorobenzene. The choice of concentration is critical; too low may result in incomplete passivation, while too high can lead to the formation of an insulating layer that impedes charge extraction.

-

Perovskite Film Fabrication: Fabricate the main perovskite absorber layer on your substrate (e.g., FTO/SnO₂) using a standard protocol, such as a one-step spin-coating method with an anti-solvent drip.[13][14]

-

Annealing: Immediately after spin-coating, anneal the perovskite film at the optimal temperature (typically 100-150°C) for the required duration (e.g., 10-30 minutes) to achieve full crystallization.

-

Passivation Layer Deposition:

-

Allow the perovskite film to cool to room temperature.

-

Deposit the 4-OAP solution onto the perovskite surface via spin-coating (e.g., at 4000 rpm for 30 seconds). This ensures a uniform and thin layer of the passivating agent.

-

-

Post-Passivation Anneal: Perform a gentle secondary anneal at a lower temperature (e.g., 70-80°C) for 5-10 minutes to promote the coordination of 4-OAP with the surface and remove any residual solvent.

-

Device Completion: Proceed with the deposition of the subsequent layers of the solar cell stack (e.g., hole transport layer, metal electrode).[13]

Caption: Experimental workflow for perovskite solar cell fabrication with 4-OAP passivation.

Part 3: Role as a Corrosion Inhibitor for Steel

The corrosion of mild steel in acidic environments is a significant industrial problem. 4-OAP and related pyridine derivatives can act as effective corrosion inhibitors by adsorbing onto the steel surface and creating a protective barrier against the corrosive medium.[15][16]

Mechanism of Corrosion Inhibition

The inhibition mechanism is a complex process involving both physisorption and chemisorption.[17]

-

Adsorption: In an acidic solution, the pyridine nitrogen can become protonated. This positively charged species can be electrostatically attracted to the steel surface, which is negatively charged in acidic media.

-

Film Formation: The lone pair electrons on the nitrogen atom and the π-electrons of the pyridine ring can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type covalent bond (chemisorption).[15]

-

Protective Barrier: The long octyl chains of the adsorbed 4-OAP molecules pack together, forming a dense, hydrophobic film. This film acts as a physical barrier, isolating the metal surface from the corrosive HCl solution and inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[18]

Caption: Inhibition mechanism of 4-OAP on a mild steel surface.

Experimental Protocol: Electrochemical Evaluation

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are standard methods to quantify the effectiveness of a corrosion inhibitor.[17][19]

-

Electrode Preparation: Prepare mild steel coupons (working electrodes) by polishing with successively finer grades of SiC paper, rinsing with deionized water and acetone, and drying.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). The electrolyte is typically 1 M HCl, both with and without various concentrations of 4-OAP.

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.[17]

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP, typically over a frequency range from 100 kHz to 10 mHz. An increase in the charge transfer resistance (Rct) in the presence of 4-OAP indicates the formation of an insulating protective film.

-

Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s). The corrosion current density (icorr) is determined by extrapolating the Tafel plots.

-

Data Analysis: Calculate the inhibition efficiency (η%) using the following formula: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Part 4: Emerging Role in Self-Assembled Monolayers (SAMs)

The amphiphilic structure of 4-OAP makes it a candidate for forming self-assembled monolayers (SAMs) on various substrates.[1] SAMs are highly ordered molecular layers that form spontaneously on a surface.[20]

The formation process involves the pyridine "head group" anchoring to the substrate, while the octyl "tail groups" orient themselves away from the surface.[20] Van der Waals interactions between the adjacent octyl chains drive the ordering and dense packing of the monolayer.[20]

These SAMs can precisely engineer the surface properties of materials. For example, a 4-OAP SAM can be used to:

-

Modify Surface Energy: Create a hydrophobic surface on a typically hydrophilic substrate.

-

Promote Adhesion: Act as a molecular "glue" between an inorganic substrate and an organic overlayer in devices like organic light-emitting diodes (OLEDs).[21]

-

Control Nucleation: Serve as a nucleation-inducing layer for the deposition of subsequent thin films, ensuring better film quality and performance.[21]

Conclusion and Future Outlook

This compound is a powerful and versatile molecule in the materials scientist's toolkit. Its dual functionality—a reactive pyridine head and a passive, structure-directing alkyl tail—enables its use in diverse, high-performance applications. In perovskite solar cells, it acts as a crucial defect passivator, boosting both efficiency and stability. As a corrosion inhibitor, it forms a robust protective barrier on metal surfaces. Furthermore, its potential in forming well-ordered self-assembled monolayers opens new avenues for interfacial engineering in organic electronics and beyond.

Future research will likely focus on synthesizing derivatives of 4-OAP with different alkyl chain lengths or functionalized tails to fine-tune their properties for specific applications, further solidifying the importance of this molecular architecture in the development of advanced materials.

References

- 1. This compound | 64690-19-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 64690-19-3 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. N-octylpyridin-4-amine | 64690-19-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Understanding the Mechanism between Antisolvent Dripping and Additive Doping Strategies on the Passivation Effects in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for fabricating long-lasting passivated perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. scivpro.com [scivpro.com]

- 15. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. Self-Assembled 4-Aminopyridine Monolayer as a Nucleation-Inducing Layer for Transparent Silver Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]